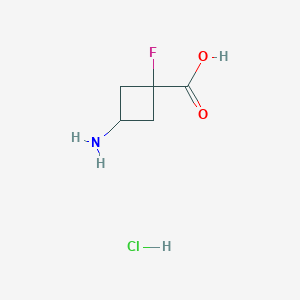

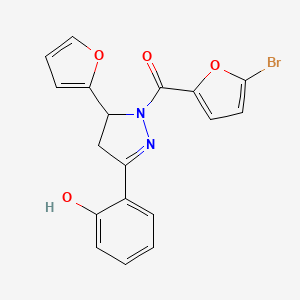

![molecular formula C13H20N4O2 B2523088 叔丁基N-[(3S)-1-(吡嗪-2-基)吡咯烷-3-基]氨基甲酸酯 CAS No. 1365936-65-7](/img/structure/B2523088.png)

叔丁基N-[(3S)-1-(吡嗪-2-基)吡咯烷-3-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

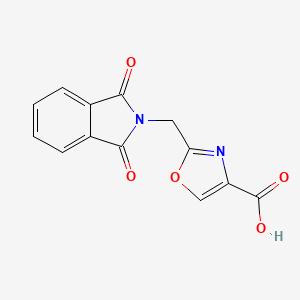

The compound tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of biologically active compounds. The tert-butyl group is a common protecting group used in organic synthesis, particularly for amines and alcohols.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One such method involves an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which has been shown to produce chiral pyrrolidine with high yield and enantiomeric excess . Another efficient synthesis method reported is the creation of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are highly functionalized 2-pyrrolidinones that can be used to access novel macrocyclic Tyk2 inhibitors . Additionally, a one-step continuous flow synthesis method has been developed for the synthesis of pyrrole-3-carboxylic acid derivatives, which demonstrates the versatility of tert-butyl esters in pyrrolidine synthesis .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined using X-ray diffraction, revealing that the proline ring adopts an envelope conformation . This type of structural information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a range of chemical reactions. The synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate involves the separation of diastereomers and the oxidation of the crystal product to yield a diketopiperazine derivative . This highlights the reactivity of the pyrrolidine ring and its susceptibility to undergo transformations under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. For example, the synthesis of N-substituted pyrrolidin-3-ylmethanamine demonstrates a cost-efficient and environmentally friendly process, which suggests that the physical properties of these compounds can be manipulated to enhance their synthesis and application . The ambient-temperature synthesis of related pyrazole derivatives also indicates that the physical properties of these compounds, such as solubility and stability, can be tailored to facilitate their synthesis .

科学研究应用

1.还原裂解和脱酰基化:

叔丁基酰基氨基甲酸酯,包括叔丁基N-[(3S)-1-(吡嗪-2-基)吡咯烷-3-基]氨基甲酸酯,已经过研究,以了解其在合成化学中的化学性质和应用。一个值得注意的应用是N-取代芳香酰胺的还原性裂解。这些化合物,特别是叔丁基酰基氨基甲酸酯,会发生促进性还原,反映了杂环成分的影响。这些化合物的还原会导致通过还原剂(如活化铝和硼氢化钠)选择性脱酰基化。该过程表明,转化为酰基氨基甲酸酯,然后进行还原可能是酰胺裂解的一种温和且有效的两步法,从而分离出氨基甲酸酯和相应的醇(Ragnarsson, Grehn, Maia, & Monteiro, 2002)。

2.N-取代吡咯烷-3-基甲胺的合成:

叔丁基吡咯烷-3-基甲基氨基甲酸酯已经通过从衣康酸酯开始的七步成本效益高且环保的工艺合成。该合成途径对于生产重要的药物中间体具有重大意义(Geng Min, 2010)。

3.对映选择性腈阴离子环化:

该化合物已被用于对映选择性腈阴离子环化,以合成取代的吡咯烷。这种合成方法显示出高效率和无色谱合成方法。关键的腈阴离子环化形成了吡咯烷环,其中C-4中心被洁净反转,提供了高产率和对映体过量,证明了其在不对称合成中的潜力(Chung et al., 2005)。

属性

IUPAC Name |

tert-butyl N-[(3S)-1-pyrazin-2-ylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-4-7-17(9-10)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMBLOOVVNAOTE-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

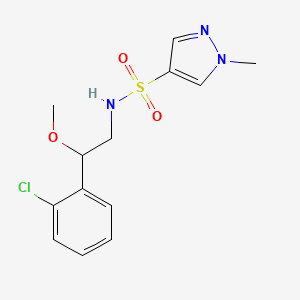

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)

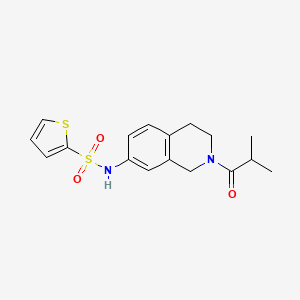

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2523014.png)

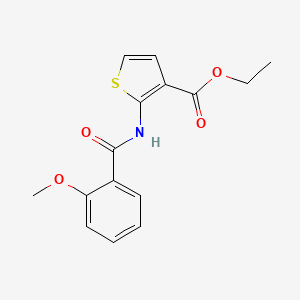

![Methyl 4-({[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2523020.png)

![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)